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molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No. B1346980
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

420 ml of 30% hydrogen peroxide are added dropwise at room temperature to 246.4 g of 2,3,5-collidine and 2400 ml of glacial acetic acid. The solution is stirred at 80° overnight. The reaction mixture is then cooled to 40° , a further 420 ml of 30% hydrogen peroxide are added thereto and the mixture is heated to 80° for a further 24 hours. After evaporation in vacuo the residue is dissolved in 300 ml of water, whereupon the solution is made basic with conc. sodium hydroxide solution while cooling, saturated with sodium chloride and extracted three times with 1 1 of methylene chloride. The organic phases are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from ether/petroleum ether; there is obtained 2,3,5-trimethylpyridine 1-oxide of melting point 42°-44°.
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[CH3:11]>C(O)(=O)C>[CH3:11][C:4]1[C:5]([CH3:10])=[CH:6][C:7]([CH3:9])=[CH:8][N+:3]=1[O-:1]

Inputs

Step One
Name
Quantity
420 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C(=CC(=C1)C)C)C
Name
Quantity
2400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
420 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred at 80° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 40°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 80° for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo the residue
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 300 ml of water, whereupon the solution
TEMPERATURE
Type
TEMPERATURE
Details
while cooling, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 1 1 of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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